molecular formula C14H20O9 B102753 Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside CAS No. 17081-04-8

Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside

Cat. No.: B102753
CAS No.: 17081-04-8
M. Wt: 332.3 g/mol
InChI Key: QZQMGQQOGJIDKJ-NTXHMQPZSA-N
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Description

Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside is a derivative of glucose, specifically a glucopyranoside. This compound is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, as well as a deoxy group at the 6 position. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside typically involves the acetylation of glucose derivatives. One common method includes the protection of hydroxyl groups followed by selective deoxygenation at the 6 position. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove acetyl groups or reduce other functional groups present in the molecule.

    Substitution: Common in carbohydrate chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or deacetylated derivatives .

Scientific Research Applications

Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism by which Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside exerts its effects is primarily through its interactions with enzymes involved in carbohydrate metabolism. The acetyl groups can influence the compound’s reactivity and binding affinity to these enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride
  • Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
  • 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose

Uniqueness

Acetyl 2,3,4-tri-O-acetyl-6-deoxy-beta-D-glucopyranoside is unique due to its specific acetylation pattern and the presence of a deoxy group at the 6 position. This structural configuration imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable in specialized synthetic and research applications .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQMGQQOGJIDKJ-NTXHMQPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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